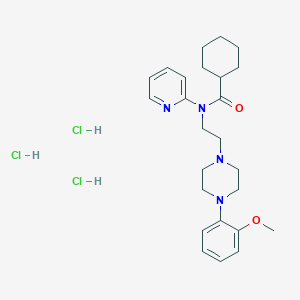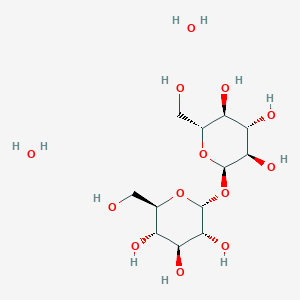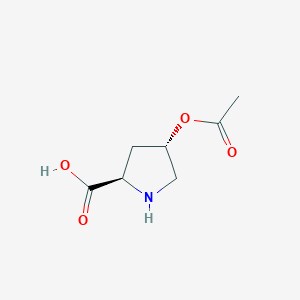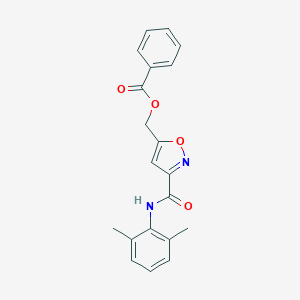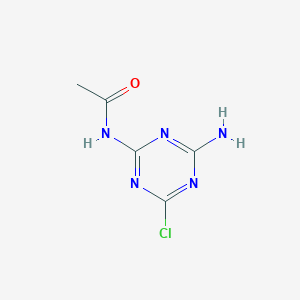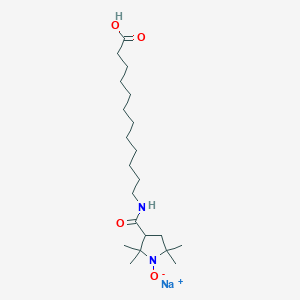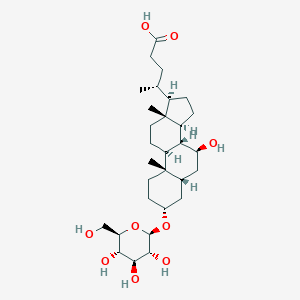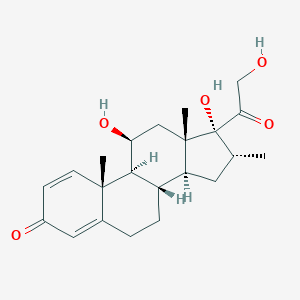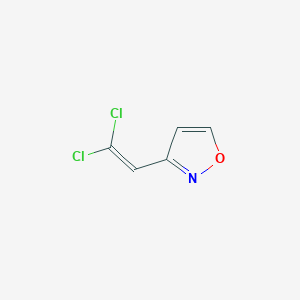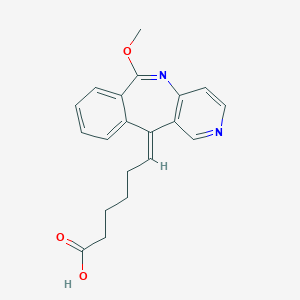
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as Risperidone, which is a medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism.
作用機序
The mechanism of action of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- involves its ability to act as a dopamine and serotonin receptor antagonist. It binds to these receptors in the brain, preventing the transmission of signals that cause symptoms of schizophrenia, bipolar disorder, and irritability associated with autism.
生化学的および生理学的効果
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- has several biochemical and physiological effects on the body. It regulates the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. It also has a sedative effect, which helps to calm the patient and reduce symptoms of anxiety and agitation.
実験室実験の利点と制限
The advantages of using Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- in lab experiments include its ability to regulate dopamine and serotonin levels in the brain, which makes it an effective tool for studying the role of these neurotransmitters in various neurological disorders. However, its limitations include its potential side effects and the need for careful dosing to ensure accurate results.
将来の方向性
There are several future directions for research on Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-. One potential area of research is the development of new medications that target the dopamine and serotonin receptors in the brain, which could lead to more effective treatments for neurological disorders. Another area of research is the study of the long-term effects of using Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-, which could help to identify potential risks and side effects associated with its use. Finally, researchers could explore the use of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- in combination with other medications to improve treatment outcomes for patients with neurological disorders.
Conclusion:
In conclusion, Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- is a chemical compound that has significant potential in the field of pharmacology. Its ability to regulate dopamine and serotonin levels in the brain has made it an effective medication for treating schizophrenia, bipolar disorder, and irritability associated with autism. Further research is needed to explore its potential applications and identify potential risks and side effects associated with its use.
合成法
The synthesis method of Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- involves the reaction of 4-(2-chloroethyl)-1-piperazinecarboxylic acid ethyl ester with 2-methoxyphenylpiperazine in the presence of sodium hydride. The resulting compound is then reacted with 3-fluoro-6-methoxybenzoic acid in the presence of N,N'-carbonyldiimidazole to obtain the final product, Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)-.
科学的研究の応用
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- has been extensively studied for its potential applications in the field of pharmacology. It is commonly used as an antipsychotic medication to treat schizophrenia, bipolar disorder, and irritability associated with autism. Its ability to regulate dopamine and serotonin levels in the brain has made it an effective medication for treating these disorders.
特性
CAS番号 |
127654-04-0 |
|---|---|
製品名 |
Hexanoic acid, 6-(6-methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)-, (E)- |
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC名 |
(6E)-6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid |
InChI |
InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24)/b15-7+ |
InChIキー |
NNJWBTXUDRAEII-UHFFFAOYSA-N |
異性体SMILES |
COC1=NC2=C(C=NC=C2)/C(=C/CCCCC(=O)O)/C3=CC=CC=C31 |
SMILES |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
正規SMILES |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
同義語 |
(E)-6-(6-Methoxy-11H-pyrido(4,3-c)(2)benzazepin-11-ylidene)hexanoic ac id |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




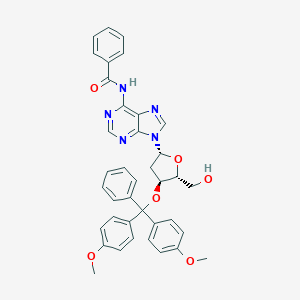
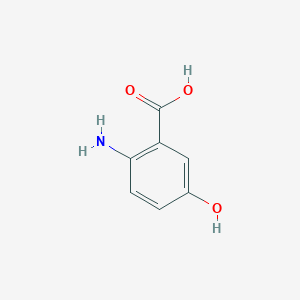
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
